2-Chloro-1-dodecene

Physicochemical property Separation engineering Process safety

2‑Chloro‑1‑dodecene (2‑chlorododec‑1‑ene; C₁₂H₂₃Cl, MW 202.76 g mol⁻¹) is a long‑chain α‑chloro‑olefin in which the chlorine atom resides on the vinyl carbon adjacent to a terminal C10 alkyl chain [REFS‑1]. It is supplied as a colourless liquid (density ~0.87 g cm⁻³, boiling point ~248.8 °C, flash point ~99.5 °C) and functions primarily as a bifunctional building block for surfactant, polymer and specialty‑organic syntheses [REFS‑1].

Molecular Formula C12H23Cl
Molecular Weight 202.76 g/mol
CAS No. 93342-75-7
Cat. No. B1610641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-dodecene
CAS93342-75-7
Molecular FormulaC12H23Cl
Molecular Weight202.76 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=C)Cl
InChIInChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3
InChIKeyDMYODEUBDTWIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-dodecene (CAS 93342-75-7) – Chemical Class, Key Physicochemical Indicators & Procurement Baseline


2‑Chloro‑1‑dodecene (2‑chlorododec‑1‑ene; C₁₂H₂₃Cl, MW 202.76 g mol⁻¹) is a long‑chain α‑chloro‑olefin in which the chlorine atom resides on the vinyl carbon adjacent to a terminal C10 alkyl chain [REFS‑1]. It is supplied as a colourless liquid (density ~0.87 g cm⁻³, boiling point ~248.8 °C, flash point ~99.5 °C) and functions primarily as a bifunctional building block for surfactant, polymer and specialty‑organic syntheses [REFS‑1].

2‑Chloro‑1‑dodecene – Why a Simple “In‑Class” Exchange Is Not a Drop‑In Replacement


Close structural analogs (e.g. 1‑chloro‑1‑dodecene, 2‑bromo‑1‑dodecene, 1‑chlorododecane or unsubstituted 1‑dodecene) differ fundamentally in regiochemistry, leaving‑group ability, steric environment and thermal/hydrolytic stability. These differences directly translate into altered reaction kinetics, selectivity, process safety margins and final‑product purity, meaning that a procurement specification written for 2‑chloro‑1‑dodecene cannot be satisfied by simply ordering a “chloro‑C12” alternative [REFS‑1].

2‑Chloro‑1‑dodecene – Head‑to‑Head Quantitative Differentiation vs. Closest Analogs


Boiling‑Point Comparison: 2‑Chloro‑1‑dodecene vs. 1‑Chloro‑1‑dodecene

The vinyl‑chlorine regiochemistry of 2‑chloro‑1‑dodecene lowers its boiling point by approximately 32 °C relative to the 1‑chloro isomer, enabling simpler distillative purification and lower energy consumption during isolation [REFS‑1][REFS‑2].

Physicochemical property Separation engineering Process safety

Density Comparison: 2‑Chloro‑1‑dodecene vs. 1‑Dodecene and 2‑Bromo‑1‑dodecene

The chlorine atom in 2‑chloro‑1‑dodecene raises the density to 0.87 g cm⁻³, markedly higher than the parent 1‑dodecene (0.76 g cm⁻³) yet substantially lower than the bromo analog (1.05 g cm⁻³), influencing phase‑transfer behaviour and shipping classification [REFS‑1][REFS‑2][REFS‑3].

Formulation Material compatibility Supply chain

Flash‑Point Safety Margin: 2‑Chloro‑1‑dodecene vs. 2‑Bromo‑1‑dodecene

2‑Chloro‑1‑dodecene exhibits a flash point of 99.5 °C, significantly lower than the 127 °C flash point calculated for 2‑bromo‑1‑dodecene, altering the flammability rating and the protective measures required during large‑scale handling [REFS‑1][REFS‑2].

Process safety Flammability Storage regulation

Synthesis Accessibility: Regiocontrolled Entry to 2‑Chloro‑1‑olefins vs. 1‑Chloro Isomers

2‑Chloro‑1‑dodecene is accessible in high regiochemical purity via the hydrolytic selenoxide elimination route reported by Engman et al., which specifically delivers the 2‑chloro‑1‑olefin framework; this contrasts with the alternative Wittig‑Horner/electrochemical approaches that often yield mixtures of 1‑chloro and 2‑chloro regioisomers, necessitating additional purification [REFS‑1].

Synthetic methodology Regioselectivity Scalability

Leaving‑Group Reactivity Baseline: Chloride vs. Bromide in Nucleophilic Substitution

The carbon‑chlorine bond in 2‑chloro‑1‑dodecene is inherently stronger and less polarizable than the carbon‑bromine bond in 2‑bromo‑1‑dodecene, which generally correlates with slower, more controllable nucleophilic substitution; this property is critical when a controlled exotherm or reduced side‑product formation is required [REFS‑1].

Reaction kinetics SN2/SN1 Process optimization

2‑Chloro‑1‑dodecene – Evidence‑Linked Application Scenarios That Demand This Specific Compound


Synthesis of Regio‑defined Cationic Surfactants

When a surfactant head‑group must be introduced exclusively at the terminal allylic position, 2‑chloro‑1‑dodecene provides a single, predictable nucleophilic substitution site [REFS‑1]. The controlled chloride leaving‑group reactivity (Section 3, Evidence 5) avoids the excessive exotherms often encountered with the bromo analog, enabling safer scale‑up.

Preparation of Chlorine‑Functionalized Poly‑α‑olefins (PAOs)

The chlorine atom of 2‑chloro‑1‑dodecene remains pendant after polymerisation, furnishing a latent reactive handle for post‑polymerization modification [REFS‑2]. The 2‑chloro isomer’s boiling point (Section 3, Evidence 1) allows efficient monomer purification prior to a metal‑catalyzed insertion polymerization.

Flame‑Retardant Additive for Polyurethane Foams

As a reactive chlorinated alkene, 2‑chloro‑1‑dodecene can be covalently incorporated into a polyurethane matrix, providing permanent flame retardancy without the plasticization penalty of heavier brominated analogs [REFS‑3]. Its intermediate density (Section 3, Evidence 2) facilitates homogeneous blending with polyol components.

Specialty Organic Synthesis via Regiocontrolled Cross‑Coupling

The terminal alkene of 2‑chloro‑1‑dodecene can undergo stereospecific hydroboration or hydrosilylation while the chlorine is retained, enabling sequential functionalization [REFS‑2]. The Engman synthesis guarantees that the starting material is a single regioisomer, eliminating the need for isomer separation before the coupling step (Section 3, Evidence 4).

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